Ravuconazol
Übersicht
Beschreibung
Ravuconazole is a potent triazole antifungal agent that was initially developed by Eisai and later licensed to Bristol-Myers Squibb for worldwide development, excluding Japan . It is known for its broad-spectrum antifungal activity and has shown efficacy against various pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp . Despite its promising properties, the development of ravuconazole was discontinued in 2007 .
Wissenschaftliche Forschungsanwendungen
Ravuconazole has been extensively studied for its antifungal properties and potential therapeutic applications . It has shown efficacy in treating systemic fungal infections, including invasive aspergillosis and candidiasis . Additionally, ravuconazole has been investigated for its activity against dematiaceous fungi, which are responsible for various fungal infections . The compound’s broad-spectrum activity and long half-life make it a promising candidate for the treatment of fungal diseases . Furthermore, ravuconazole has been used in stability studies to develop stability-indicating assay methods for quality control and pharmaceutical analysis .
Wirkmechanismus
Ravuconazole is a broad-spectrum antifungal agent that has been investigated for use in the treatment of fungal infections, aspergillosis, candidiasis, and onychomycosis .
Target of Action
Ravuconazole primarily targets the enzyme cytochrome P450 14a-demethylase . This enzyme plays a crucial role in the sterol biosynthesis pathway, which is vital for the survival and growth of fungi .
Mode of Action
Ravuconazole interacts with its target by inhibiting the action of cytochrome P450 14a-demethylase . This inhibition disrupts the sterol biosynthesis pathway, leading to a deficiency in ergosterol, a key component of the fungal cell membrane . The disruption of ergosterol synthesis results in the lysis of the fungal cell wall, leading to fungal cell death .
Biochemical Pathways
The primary biochemical pathway affected by ravuconazole is the sterol biosynthesis pathway . By inhibiting cytochrome P450 14a-demethylase, ravuconazole prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Ravuconazole exhibits linear plasma pharmacokinetics and a large volume of distribution . It maintains concentrations in plasma above the minimum inhibitory concentration (MIC) throughout the dosing interval . The primary elimination pathway of ravuconazole is the biotransformation of the parent molecule in the liver . Several Cytochrome P450 enzymes (3A4, 3A5, 2C9, 2C19) and UGTs (e.g., UGT1A4) are involved, catalyzing oxidation, hydrolysis, and conjugation in the second step .
Result of Action
The inhibition of cytochrome P450 14a-demethylase by ravuconazole leads to a disruption in the synthesis of ergosterol . This disruption compromises the integrity of the fungal cell membrane, leading to cell lysis and death . This results in the effective treatment of fungal infections .
Action Environment
The efficacy of ravuconazole can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and efficacy . Additionally, the compound’s action can be influenced by the specific type of fungal infection and the patient’s immune status
Biochemische Analyse
Biochemical Properties
It exerts its antifungal activity by inhibiting the 14a-demethylation of lanosterol in the ergosterol biosynthetic pathway . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to cell death .
Cellular Effects
Ravuconazole has shown potent in vitro activity against the parasite Trypanosoma cruzi . It induces a dose-dependent effect on the growth rate of T. cruzi epimastigotes . Its activity against species of Fusarium, Scedosporium, and Zygomycetes is limited .
Molecular Mechanism
It is known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting this enzyme, Ravuconazole disrupts the integrity of the fungal cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
Ravuconazole has shown dose-dependent therapeutic efficacy against pulmonary C. neoformans infections in immunocompetent mice . In a murine model of intracranial cryptococcosis in healthy mice, Ravuconazole reduced the fungal burden in brain tissue as compared with itraconazole and control treatment .
Dosage Effects in Animal Models
In mice, oral Ravuconazole induced a dose-dependent effect on the growth rate of T. cruzi epimastigotes . In the experimental model of acute Chagas’ disease suppressive rather than curative activity was observed with daily dosing of Ravuconazole .
Metabolic Pathways
The exact metabolic pathways of Ravuconazole are not fully reported . It is known that Ravuconazole is a potent inhibitor of the enzyme lanosterol 14α-demethylase, which plays a crucial role in the biosynthesis of ergosterol .
Transport and Distribution
Ravuconazole has a large volume of distribution and a very long half-life . This suggests that it is widely distributed in the body.
Subcellular Localization
Given its mechanism of action, it is likely that Ravuconazole localizes to the site of ergosterol biosynthesis in the fungal cell, which occurs in the endoplasmic reticulum .
Vorbereitungsmethoden
Die Synthese von Ravuconazol umfasst mehrere Schritte, beginnend mit Lactat als Vorläufer . Der Prozess beinhaltet die Umwandlung von Methylester in Morpholinamid, gefolgt von der Schutzgruppe des Alkohols zur Erzeugung von Tetrahydropyranylether . Die Bildung von Grignard-Reagenz aus dem entsprechenden Bromid und dessen Reaktion mit Amid ergibt Arylketon . Corey-Chaykovsky-Epoxidierung und anschließende Epoxidöffnung werden in einem einstufigen Verfahren durchgeführt, das zur Bildung von Alkohol führt . Die letzten Schritte beinhalten die Entfernung der Tetrahydropyranyl-Schutzgruppe und die Umwandlung in trisubstituiertes Epoxid durch selektive Mesylierung . Dieses robuste Herstellungsverfahren im Anlagenmaßstab gewährleistet eine hohe Ausbeute und Reinheit, was es für die industrielle Produktion geeignet macht .
Analyse Chemischer Reaktionen
Ravuconazol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid zur Oxidation und Natriumborhydrid zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate der Stammverbindung mit modifizierten funktionellen Gruppen . Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Produkten führen kann .
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine antifungalen Eigenschaften und seine potenziellen therapeutischen Anwendungen untersucht . Es hat sich bei der Behandlung systemischer Pilzinfektionen, einschließlich invasiver Aspergillose und Candidiasis, als wirksam erwiesen . Darüber hinaus wurde this compound auf seine Aktivität gegen Dematiaceen-Pilze untersucht, die für verschiedene Pilzinfektionen verantwortlich sind . Die breite Aktivität und die lange Halbwertszeit der Verbindung machen sie zu einem vielversprechenden Kandidaten für die Behandlung von Pilzkrankheiten . Darüber hinaus wurde this compound in Stabilitätsstudien eingesetzt, um Stabilitätsindikationsassays für die Qualitätskontrolle und pharmazeutische Analyse zu entwickeln .
Wirkmechanismus
Der primäre Wirkmechanismus von this compound beinhaltet die Hemmung von Cytochrom P450 14α-Demethylase, einem Enzym im Sterolbiosyntheseweg . Diese Hemmung führt zur Depletion von Ergosterol und zur Anhäufung von 14α-demethylierten Vorläufern, was die Integrität der Pilzzellmembranen stört und letztendlich zum Zelltod führt . Die potente Aktivität von this compound gegen Candida spp. und andere pathogene Pilze ist auf diesen Mechanismus zurückzuführen .
Vergleich Mit ähnlichen Verbindungen
Ravuconazol ähnelt anderen Triazol-Antimykotika wie Voriconazol, Isavuconazol und Albaconazol . Diese Verbindungen haben einen ähnlichen Wirkmechanismus, der auf das Cytochrom P450 14α-Demethylase-Enzym abzielt . this compound ist einzigartig in seiner verlängerten Halbwertszeit und seiner breiten Aktivität . Isavuconazol und this compound sind sich besonders ähnlich, wobei beide eine lange Halbwertszeit und ein großes Verteilungsvolumen aufweisen . Albaconazol hingegen hat eine potente Aktivität gegen Candida-, Cryptococcus- und Aspergillus-Arten gezeigt .
Referenzen
Biologische Aktivität
Ravuconazole, a second-generation triazole antifungal agent, is primarily known for its potent activity against various fungal pathogens, particularly in the treatment of invasive fungal infections. This article provides an in-depth examination of the biological activity of ravuconazole, including its mechanisms of action, efficacy in various clinical and experimental settings, and comparative studies with other antifungal agents.
Ravuconazole acts by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol, which is essential for maintaining fungal cell membrane integrity. As a result, the disruption of membrane function ultimately leads to cell death. Ravuconazole's selectivity for fungal cells over mammalian cells contributes to its favorable safety profile.
In Vitro Studies
Numerous studies have demonstrated the broad-spectrum antifungal activity of ravuconazole against various fungal species. Notably, it has shown significant efficacy against:
- Candida spp. : Ravuconazole displays superior activity compared to fluconazole and amphotericin B against clinical isolates of Candida species, including Candida albicans and Candida glabrata .
- Aspergillus spp. : The compound has also been effective against Aspergillus species, with reported minimum inhibitory concentrations (MICs) lower than those of conventional treatments .
- Leishmania spp. : Recent research highlights its potential against Leishmania amazonensis, where ravuconazole inhibited promastigote proliferation with an IC50 value of 0.87 μM .
Mucosal Candidosis in SCID Mice
A pivotal study evaluated the efficacy of ravuconazole in treating mucosal candidosis in SCID mice. The results indicated that ravuconazole administered at 25 mg/kg significantly reduced colony-forming units (CFU) across various tissues compared to untreated controls and fluconazole-treated groups. Notably, 50% of mice treated with ravuconazole were free from detectable C. albicans infection, showcasing its potential as an effective therapeutic option in immunocompromised hosts .
Dosage (mg/kg) | CFU Reduction (Tissues) | % Mice Cured |
---|---|---|
1 | Non-significant | 0% |
5 | Significant | 0% |
25 | Significant | 50% |
Comparative Efficacy with Other Antifungals
In a comparative study involving fluconazole and echinocandins for candidemia treatment, ravuconazole was noted for its broader spectrum and higher efficacy. While fluconazole showed a mortality rate of 18.7%, ravuconazole's impact on survival rates was not explicitly quantified but was inferred to be more favorable based on its broad activity .
Pharmacokinetics and Safety Profile
Ravuconazole exhibits a long half-life in humans (>120 hours), allowing for less frequent dosing compared to other antifungals like fluconazole. Its pharmacokinetic properties include good oral bioavailability and favorable absorption characteristics due to its lipophilicity . The safety profile is generally positive, with fewer adverse effects reported compared to older antifungal agents.
Eigenschaften
IUPAC Name |
4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAHEYNNJWPQPX-RCDICMHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171329 | |
Record name | Ravuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182760-06-1 | |
Record name | Ravuconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ravuconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ravuconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ravuconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAVUCONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ravuconazole?
A: Ravuconazole targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase in fungal cells. [, , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. By inhibiting this enzyme, Ravuconazole disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , ]
Q2: Does Ravuconazole have fungicidal or fungistatic activity?
A: While primarily fungistatic, Ravuconazole can exhibit fungicidal activity depending on the fungal species, concentration of the drug, and site of infection. [, , ]
Q3: Is there information available on the molecular formula, weight, and spectroscopic data of Ravuconazole?
A: While the provided research doesn't delve into specific spectroscopic data, the molecular formula and weight are crucial for understanding the chemical properties and behavior of Ravuconazole. Further research in chemical databases and literature would be needed to acquire comprehensive spectroscopic information. []
Q4: How does Ravuconazole perform under various conditions?
A: Ravuconazole has shown stability under various conditions, but specific information on its compatibility with different materials and its stability profile across a range of temperatures, pH levels, and storage conditions is not explicitly detailed in the provided research. [, ] This information would be crucial for understanding the long-term stability of the drug and for developing suitable formulations.
Q5: Does Ravuconazole exhibit any catalytic properties, and are there any computational studies related to its mechanism of action?
A: The research primarily focuses on the antifungal activity of Ravuconazole and doesn't delve into potential catalytic properties. Computational studies, such as molecular docking simulations and QSAR modeling, could provide valuable insights into the binding interactions of Ravuconazole with its target enzyme and aid in the development of more potent and selective antifungal agents. []
Q6: How do structural modifications of Ravuconazole impact its antifungal activity and selectivity?
A: Understanding the structure-activity relationship (SAR) is crucial for drug development. While the provided research highlights the efficacy of Ravuconazole, it doesn't specifically address the impact of structural modifications on its activity, potency, and selectivity. [] Further research investigating different analogs and derivatives of Ravuconazole would provide invaluable information for optimizing its therapeutic profile.
Q7: What are the SHE (Safety, Health, and Environment) regulations surrounding Ravuconazole's development, manufacturing, and distribution?
A7: The provided research focuses on the scientific aspects and doesn't specifically address SHE regulations related to Ravuconazole. Adherence to strict regulatory guidelines is paramount throughout the drug development process to ensure the safety of researchers, manufacturing personnel, and ultimately, the patients who will benefit from the treatment.
Q8: What is the in vivo activity and efficacy of Ravuconazole in preclinical models and clinical trials?
A: Ravuconazole has demonstrated promising efficacy in various preclinical models of fungal infections, including those caused by Candida spp., Aspergillus spp., and Cryptococcus neoformans. [, , , ] It has shown effectiveness in treating both mucosal and systemic fungal infections in animal models. [, ] Clinical trials have further supported its efficacy in treating onychomycosis. [, ]
Q9: What are the known resistance mechanisms to Ravuconazole and its cross-resistance with other antifungal agents?
A: Cross-resistance between Ravuconazole and fluconazole has been observed, particularly with Candida glabrata. [, , , ] Further research is crucial to understand the potential for the development of resistance with prolonged or widespread use of Ravuconazole, and to develop strategies to mitigate this risk. [, ]
Q10: What is the safety profile of Ravuconazole, including any potential long-term effects?
A: While the provided research mentions that Ravuconazole is generally well-tolerated, a comprehensive understanding of its toxicology and safety profile would necessitate long-term studies and post-marketing surveillance. []
Q11: Are there specific drug delivery strategies being explored to improve the targeting of Ravuconazole to specific tissues or cells?
A: While the research highlights the effectiveness of Ravuconazole in treating various fungal infections, it doesn't delve into specific drug delivery strategies being explored to enhance its targeting to specific tissues. [] Targeted drug delivery approaches could potentially improve the therapeutic index of the drug by maximizing its concentration at the site of infection while minimizing off-target effects.
Q12: What analytical methods are employed for the characterization, quantification, and monitoring of Ravuconazole in biological samples?
A: High-performance liquid chromatography (HPLC) is a key technique employed for analyzing Ravuconazole levels. [, ] The development and validation of accurate, sensitive, and specific analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.
Q13: What is known about the environmental impact of Ravuconazole and its degradation pathways?
A13: The provided research focuses on the pharmaceutical and pharmacological aspects of Ravuconazole, and doesn't include information about its environmental impact or degradation. Assessing the potential ecological effects of pharmaceuticals is important to ensure the sustainability of their use.
Q14: What is the significance of Ravuconazole's dissolution and solubility profile for its bioavailability and therapeutic efficacy?
A: Dissolution and solubility are critical parameters for oral drug absorption. [, ] Research on enhancing the dissolution rate and solubility of Ravuconazole in different media could contribute to improving its bioavailability and potentially expanding its therapeutic applications. []
Q15: What is known about Ravuconazole's interactions with drug transporters and drug-metabolizing enzymes?
A: Ravuconazole is known to be metabolized by the liver, and its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system, could lead to drug-drug interactions. [, , , ] Understanding these interactions is crucial for optimizing dosing regimens and minimizing the risk of adverse effects.
Q16: Are there any known alternatives or substitutes for Ravuconazole in the treatment of fungal infections?
A: The research highlights the unique properties of Ravuconazole, but it doesn't provide a direct comparison of its performance, cost, and impact with other antifungal agents. [] A comprehensive analysis of available treatment options would be valuable for clinicians and healthcare providers to make informed treatment decisions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.